(R)-Desmethyldesferrithiocin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

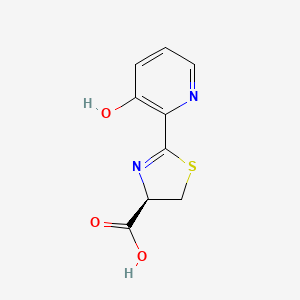

(R)-Desmethyldesferrithiocin (DMPT) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a derivative of desferrithiocin, a natural product that is produced by certain microorganisms. DMPT has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Complexation and Interaction Studies

Complexation of Thorium(IV) with Desmethyldesferrithiocin Desmethyldesferrithiocin (DMDFT) has been examined for its potential in complexing with thorium (Th(IV)). The complexation was meticulously investigated using various techniques such as potentiometry, spectrophotometry, and NMR. It was discovered that DMDFT forms a complex with Th(IV) by involving its phenolate oxygen, thiazoline nitrogen, and carboxylate group, suggesting potential applications in fields like radiochemistry (Rao, Choppin, & Bergeron, 2000).

Antineoplastic Potential

Desferrithiocin as a Potent Antineoplastic Agent Desferrithiocin (DFT) has shown promise in the field of cancer research. It was found to be a potent inhibitor of hepatocellular carcinoma cell (HCC) proliferation. The study highlighted that DFT acts possibly by depriving the cells of iron or inactivating essential iron pools, making it a potential candidate for further investigation as an antineoplastic agent (Kicic, Chua, & Baker, 2002).

Structural Modification and Toxicity Reduction

Substituent Effects on Desferrithiocin Research has been conducted to reduce the toxicity of desferrithiocin (DFT) by altering its structure. Modifications such as removal of the aromatic nitrogen and introduction of hydroxyl groups or polyether fragments significantly reduced renal toxicity while preserving the compound's iron-clearing properties, paving the way for its safer use (Bergeron et al., 2012).

Enantioselective Barrier in Iron Chelation

Enantioselective Barrier Promoted by Desazadesferrithiocin Analogs The study of enantiomeric pairs of analogs of desferrithiocin, specifically (+)-(S)- and (-)-(R)-4'-Hydroxydesazadesferrithiocin, demonstrated the significance of enantioselectivity in iron chelation. The research indicated that the (+)-(S)-enantiomer is a more efficient deferration agent compared to the (-)-(R)-enantiomer, offering insights into the enantioselective properties of these compounds in medical applications (Bergeron et al., 2003).

properties

IUPAC Name |

(4R)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-6-2-1-3-10-7(6)8-11-5(4-15-8)9(13)14/h1-3,5,12H,4H2,(H,13,14)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIBMXCYUYRNRT-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=C(C=CC=N2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(S1)C2=C(C=CC=N2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Desmethyldesferrithiocin | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2903228.png)

![Tert-butyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-fluorobenzoate](/img/structure/B2903231.png)

![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)

![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)

![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)